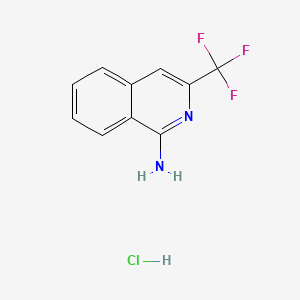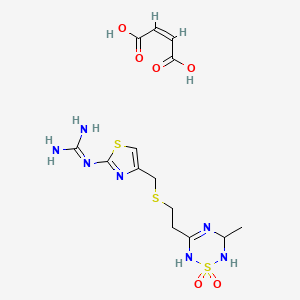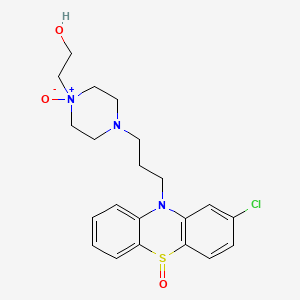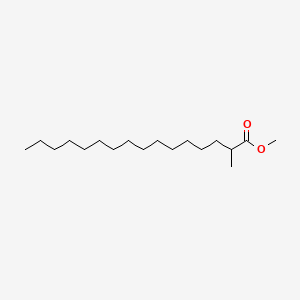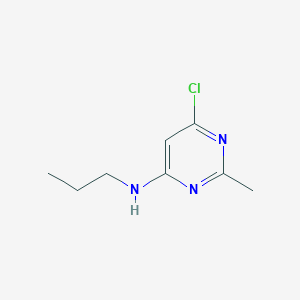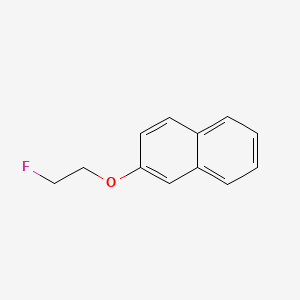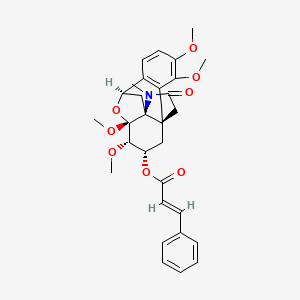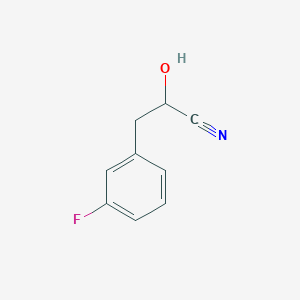
3-(3-Fluorophenyl)-2-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanenitrile, 3-fluoro-alpha-hydroxy-: is an organic compound with the molecular formula C9H8FNO It is characterized by the presence of a benzene ring, a nitrile group, and a fluorine atom attached to the alpha position of the hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, followed by the addition of a fluorine source. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality Benzenepropanenitrile, 3-fluoro-alpha-hydroxy-.
Análisis De Reacciones Químicas
Types of Reactions: Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. The hydroxy group can form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules.
Comparación Con Compuestos Similares
Benzenepropanenitrile: Lacks the fluorine and hydroxy groups, resulting in different chemical properties.
3-Fluorobenzonitrile: Contains a fluorine atom on the benzene ring but lacks the hydroxy group.
Alpha-hydroxybenzenepropanenitrile: Contains a hydroxy group but lacks the fluorine atom.
Uniqueness: Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- is unique due to the presence of both the fluorine and hydroxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
458528-62-6 |
|---|---|
Fórmula molecular |
C9H8FNO |
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-2-hydroxypropanenitrile |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5H2 |
Clave InChI |
BJHJVPFVFRWWJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CC(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


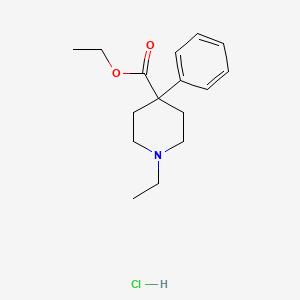


![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)
